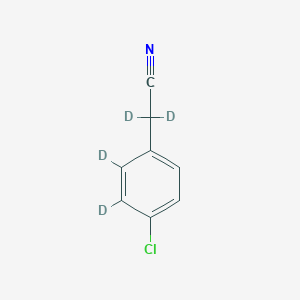

4-Chlorobenzyl-2,3,5,6-d4 cyanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

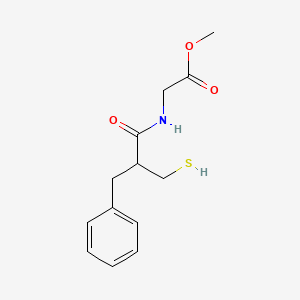

“4-Chlorobenzyl-2,3,5,6-d4 cyanide” is a labeled derivative of 4-chlorobenzyl cyanide . It is a nitrile that is acetonitrile in which one of the hydrogens has been replaced by a p-chlorophenyl group . It is a member of monochlorobenzenes and a nitrile .

Synthesis Analysis

The synthesis of 4-Chlorobenzyl cyanide involves the reaction of 4-Chlorobenzyl chloride with sodium cyanide . The reaction is typically carried out at a temperature of 100-104°C for 5 hours .

Molecular Structure Analysis

The molecular formula of 4-Chlorobenzyl-2,3,5,6-d4 cyanide is ClC6D4CH2CN . The isotopic enrichment is 98 atom % D . The molecular weight is 155.62 .

Chemical Reactions Analysis

The cyanide moiety in 4-Chlorobenzyl-2,3,5,6-d4 cyanide can participate in various chemical reactions. Cyanation reactions with palladium, copper, or diverse transition metals, metal-free cyanations, the synthesis of aryl nitriles, the formation of N/S/O–CN bonds, or cyanations by C–H activation are some of the possible reactions .

Physical And Chemical Properties Analysis

4-Chlorobenzyl-2,3,5,6-d4 cyanide is a colorless to off-white solid . It is slightly soluble in chloroform and ethyl acetate . It should be stored at room temperature .

Mecanismo De Acción

The exact mechanism of action of 4-Chlorobenzyl-2,3,5,6-d4 cyanide is not specified in the search results. However, it’s known that cyanide sources can be classified into two classes. One class contains a tightly bound cyano group that needs to be liberated for the reaction to occur. In the other class, the cyanide moiety is formed during the reaction from a carbon and a nitrogen atom of any oxidation state .

Safety and Hazards

This chemical is considered hazardous. It is fatal if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic in contact with skin or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Direcciones Futuras

The future directions of 4-Chlorobenzyl-2,3,5,6-d4 cyanide are not specified in the search results. However, safer alternatives for cyanation reactions have been reported over the years . These approaches could potentially influence the future directions of 4-Chlorobenzyl-2,3,5,6-d4 cyanide and similar compounds.

Propiedades

IUPAC Name |

2-(4-chloro-2,3,5,6-tetradeuteriophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYMIRMKXZAHRV-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)